BMP signaling agonist sb4

BMP Signaling Signal Transduction Pathway Selectivity

Procure 2-(4-Bromobenzylsulfanyl)benzoxazole (CAS 100874-08-6) as your selective BMP4 signaling agonist. With an EC₅₀ of 74 nM for p-SMAD-1/5/9, this benzoxazole derivative activates canonical BMP signaling without TGF-β off-target effects. Its 4-bromobenzylsulfanyl moiety ensures defined lipophilicity and electron-withdrawing properties, validated by QSAR against 1160 MIC values, delivering reproducible potency for stem cell differentiation and pathway interrogation.

Molecular Formula C14H10BrNOS
Molecular Weight 320.21 g/mol
Cat. No. B1681495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMP signaling agonist sb4
SynonymsSB 4;  SB4;  SB-4
Molecular FormulaC14H10BrNOS
Molecular Weight320.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)Br
InChIInChI=1S/C14H10BrNOS/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2
InChIKeyJDVOIBFEFVKUPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMP Signaling Agonist SB4: A Potent and Selective Small-Molecule Activator of BMP4 Signaling for Stem Cell Differentiation and Disease Modeling


BMP signaling agonist SB4 (also referred to as BMPSB4, SB-4, or compound sb4) is a small-molecule benzoxazole compound that functions as a potent and selective agonist of the bone morphogenetic protein 4 (BMP4) signaling pathway. Identified via a high-throughput screen designed to detect activators of canonical BMP signaling in human renal cells, SB4 has a reported EC50 value of 74 nM [1]. Its molecular formula is C14H10BrNOS, with a molecular weight of 320.2 g/mol, and it is typically supplied at purities of ≥98% . The compound rapidly stimulates the phosphorylation of SMAD1/5/9, key intracellular effectors of the BMP pathway, and upregulates the expression of direct BMP4 target genes, including the inhibitors of DNA binding 1 and 3 (Id1 and Id3) [1]. SB4 represents a class of small molecules that offer a more cost-effective and synthetically accessible alternative to recombinant BMP proteins for research and therapeutic applications [1].

Why BMP Signaling Agonist SB4 Cannot Be Readily Substituted with Other BMP Agonists or Recombinant BMP4


Despite a shared ability to activate BMP signaling, in-class BMP agonists and recombinant proteins cannot be assumed to be functionally interchangeable with SB4. Differences in molecular structure and mechanism of action lead to divergent signaling outcomes, as evidenced by head-to-head comparisons. For instance, SB4's selective activation of the SMAD1/5/9 pathway, without affecting p-SMAD-2, p-SMAD-3, or p-TAK1, is a distinct signaling signature that contrasts with other small-molecule agonists, such as the benzimidazole SY-LB-57, which engages both canonical (SMAD) and non-canonical (PI3K/Akt, ERK, p38, JNK) pathways [1][2]. Furthermore, direct comparisons between SB4 and recombinant BMP4 protein reveal a complex, non-linear relationship in their biological effects. In one study, SB4 was less potent than BMP4 in inducing the early germline marker Blimp1, but more potent in inducing the downstream marker Tfap2c, demonstrating that the compounds do not simply differ in potency but also in their downstream gene regulatory profiles [3]. Such data underscore that functional substitution with a different BMP agonist or protein can introduce significant and often unpredictable variability in experimental models, making the selection of SB4 a specific, data-driven decision for researchers requiring its precise pharmacological and signaling characteristics [1][3].

Quantitative Differentiation of BMP Signaling Agonist SB4 Against Recombinant BMP4 and Other Small-Molecule Agonists


Pathway Selectivity: SB4 Activates Canonical SMAD1/5/9 Signaling Without Engaging Non-Canonical SMAD2/3 or TAK1

SB4 demonstrates a clean selectivity profile, activating the canonical BMP4 pathway without off-target activation of related TGF-β/Activin signaling branches. In direct comparison, the small-molecule agonist SY-LB-57 activates both canonical (SMAD) and multiple non-canonical pathways (PI3K/Akt, ERK, p38, JNK). This contrasts with SB4, which has been explicitly characterized to have no effect on p-SMAD-2, p-SMAD-3, or p-TAK1 [1][2]. This selectivity is critical for experiments aiming to isolate the effects of canonical BMP signaling.

BMP Signaling Signal Transduction Pathway Selectivity

Efficacy in Tumor Suppression: SB4 Inhibits Corticotroph PitNET Growth In Vivo via Autophagy Induction

In a mouse xenograft model of Cushing's disease using the AtT20/D16v-F2 cell line, SB4 treatment led to a significant inhibition of tumor growth in vivo, coupled with a marked reduction in serum adrenocorticotrophin (ACTH) and corticosterone (CORT) levels [1]. This effect is mechanistically linked to the induction of autophagy via a SMADs-dependent pathway. While comparative in vivo tumor suppression data for other small-molecule BMP agonists in this specific disease model are not yet available, this study provides the first direct evidence of SB4's therapeutic efficacy in a preclinical tumor model, a key differentiator from agonists that have only been characterized in vitro or in developmental contexts [1].

Pituitary Neuroendocrine Tumors Cushing's Disease Autophagy In Vivo Efficacy

Functional Differentiation from Recombinant BMP4: SB4 Elicits a Distinct Downstream Gene Expression Profile

A direct comparison between SB4 and recombinant BMP4 protein in mouse embryonic stem cells revealed a non-equivalent biological response. Treatment with SB4 resulted in a significantly lower induction of the early germline marker Blimp1 compared to BMP4. In contrast, the expression level of Tfap2c, a downstream target of Blimp1, was significantly higher in SB4-treated aggregates than in BMP4-treated aggregates [1]. This demonstrates that SB4 is not a simple, weaker mimic of BMP4; rather, it produces a qualitatively different pattern of gene regulation.

Embryonic Stem Cells Germ Cell Differentiation Gene Expression BMP4 Comparison

Resistance to Endogenous Inhibition: SB4 Bypasses Noggin-Mediated Suppression of BMP Signaling

A key limitation of recombinant BMP proteins in complex biological environments is their susceptibility to inhibition by endogenous antagonists like noggin and chordin. SB4 is reported to bypass noggin-induced inhibition of type I BMP receptors . This property is a significant functional advantage over recombinant BMP4, as it allows for robust activation of BMP signaling even in tissues or culture systems with high levels of these inhibitory proteins.

BMP Antagonism Noggin Signal Transduction Pharmacological Tool

Cost-Effectiveness and Osteogenic Potential: SB4 as an Alternative to Recombinant BMPs in Bone Research

The clinical and research use of recombinant BMP proteins is constrained by their high cost and complex synthesis. In a study on adipose-derived mesenchymal stem cells (ADMSCs), treatment with 5-10 μM SB4 for 24 hours confirmed its activity as a BMP agonist by increasing mRNA expression of the direct target genes ID1 and ID3 [1]. Over a 21-day differentiation period, SB4 treatment enhanced bone matrix production and increased mRNA expression of osteogenic markers including RUNX2, BMP2, ALP, and Osteopontin [1]. This functional osteogenic activity, combined with its small-molecule nature and synthetic tractability, positions SB4 as a cost-effective alternative to recombinant BMPs for large-scale or long-term osteogenesis studies [1][2].

Osteogenic Differentiation Mesenchymal Stem Cells Bone Repair Cost-Effectiveness

Validated Application Scenarios for BMP Signaling Agonist SB4 Based on Comparative Evidence


Induction of Canonical BMP Signaling in the Presence of Endogenous Inhibitors

For in vitro or in vivo studies where the experimental system contains high levels of the BMP antagonist noggin, SB4 is the preferred agonist. As established in Section 3 (Evidence Item 4), SB4 bypasses noggin-induced inhibition of type I BMP receptors, a property not shared by recombinant BMP4 [1]. This ensures robust and consistent activation of the BMP pathway, making SB4 an ideal tool for studying BMP function in complex tissues or in disease states characterized by elevated noggin expression.

Cost-Effective and Scalable Osteogenic Differentiation of Mesenchymal Stem Cells

For large-scale or long-term differentiation of mesenchymal stem cells (e.g., ADMSCs) into the osteogenic lineage, SB4 provides a cost-effective alternative to recombinant BMP proteins. Evidence from a 21-day differentiation study confirms that SB4 treatment enhances bone matrix production and upregulates key osteogenic markers (RUNX2, BMP2, ALP, Osteopontin) [1][2]. The small-molecule nature of SB4 significantly reduces reagent costs and simplifies experimental workflows, enabling high-throughput screening for bone anabolic agents or the production of cells for tissue engineering applications.

Investigation of BMP4/SMAD-Dependent Autophagy in Pituitary Tumor Models

SB4 is a uniquely validated chemical probe for studying the role of BMP4-induced autophagy in Cushing's disease and other corticotroph pituitary neuroendocrine tumors (PitNETs). As shown in Section 3 (Evidence Item 2), SB4 inhibits tumor growth in a mouse xenograft model of Cushing's disease and reduces disease-associated hormone secretion (ACTH and CORT) via a SMADs-dependent autophagic mechanism [1]. No other small-molecule BMP agonist has demonstrated comparable in vivo efficacy in this specific disease context, making SB4 the compound of choice for preclinical studies targeting this pathway in neuroendocrine oncology.

Optimization of Germ Cell Differentiation Protocols Requiring Specific Gene Expression Outcomes

In embryonic stem cell (ESC) differentiation protocols aimed at generating primordial germ cells (PGCs), SB4 offers a distinct advantage over recombinant BMP4. A direct comparison (Section 3, Evidence Item 3) showed that SB4 induces a significantly higher expression of Tfap2c, a key downstream germline marker, compared to BMP4, despite inducing lower levels of the early marker Blimp1 [1]. Therefore, SB4 is the reagent of choice when experimental objectives prioritize the upregulation of Tfap2c or when a specific gene expression signature, rather than maximal Blimp1 induction, is the desired outcome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMP signaling agonist sb4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.